molecular formula C29H48O2 B179900 3beta-Hydroxyporiferast-5-en-7-one CAS No. 145163-97-9

3beta-Hydroxyporiferast-5-en-7-one

Cat. No.: B179900
CAS No.: 145163-97-9
M. Wt: 428.7 g/mol
InChI Key: ICFXJOAKQGDRCT-HPYBIPJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

3beta-Hydroxyporiferast-5-en-7-one, also known as Stigmast-5-en-7-one, 3-hydroxy-, (3beta,24S)-, is a natural compound that has been shown to have antioxidant, anti-inflammatory, and anticarcinogenic properties . It primarily targets colonic adenocarcinoma cells and oral pathogens such as Streptococcus mutans and Prevotella intermedia .

Mode of Action

The compound inhibits the growth of colonic adenocarcinoma cells by inducing apoptosis . It also inhibits the growth of oral pathogens by inhibiting fatty acid synthesis .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of novel vitamin d derivatives, testicular biosynthesis and sexual maturation, steroid oxidation processes, cholesterol biosynthesis, and cellular metabolism.

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in colonic adenocarcinoma cells and the inhibition of fatty acid synthesis in oral pathogens . It also has potential effects on cholesterol biosynthesis and cytotoxicity in Hep G2 cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the compound’s action may be influenced by the lipid composition of the target cells.

Chemical Reactions Analysis

3beta-Hydroxyporiferast-5-en-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXJOAKQGDRCT-HPYBIPJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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